1-Bromo-2-(2-fluorophenyl)propan-2-ol
Description
1-Bromo-2-(2-fluorophenyl)propan-2-ol is a brominated secondary alcohol featuring a 2-fluorophenyl substituent. Structurally, it combines a bromine atom at the secondary carbon with a fluorinated aromatic ring, which influences its electronic and steric properties. Such compounds are typically synthesized via halogenation of propanol derivatives or through nucleophilic substitution reactions. For instance, similar brominated alcohols, like 1-bromo-2-(2,4-dichlorophenyl)-hexane-2-ol, are synthesized via bromination of arylpropanols using bromine and hydrogen peroxide in ethylene dichloride .
Properties
Molecular Formula |
C9H10BrFO |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-bromo-2-(2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(12,6-10)7-4-2-3-5-8(7)11/h2-5,12H,6H2,1H3 |
InChI Key |
PSWLPZKZNGOWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-(2-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-(2-fluorophenyl)propan-2-ol using a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The reaction typically occurs under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-2-(2-fluorophenyl)propan-2-ol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2-(2-fluorophenyl)propan-2-ol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 2-(2-fluorophenyl)propan-2-ol derivatives.
Oxidation: Formation of 2-(2-fluorophenyl)propan-2-one or 2-(2-fluorophenyl)propanal.
Reduction: Formation of 2-(2-fluorophenyl)propan-2-ol.
Scientific Research Applications
1-Bromo-2-(2-fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and fluorophenyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Chlorine : The 2-fluorophenyl group (electron-withdrawing) increases electrophilicity compared to chlorophenyl analogs, enhancing reactivity in aromatic substitution or coupling reactions .
- Bromine Position: Secondary bromine (as in the target compound) favors nucleophilic substitution (SN2), while tertiary bromine (e.g., in 3-bromo-2,2-bis(bromomethyl)-1-propanol) limits such reactivity due to steric hindrance .
Industrial and Regulatory Considerations
- Brominated alcohols with multiple halogens (e.g., 3-bromo-2,2-bis(bromomethyl)-1-propanol) face regulatory scrutiny under RoHS due to environmental persistence .
- Fluorinated derivatives are prioritized in drug development for improved metabolic stability and bioavailability .
Biological Activity
1-Bromo-2-(2-fluorophenyl)propan-2-ol is a compound of interest in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with cellular systems, effects on metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure includes a bromine atom and a fluorine atom, which are known to influence the compound's reactivity and interaction with biological molecules.
Biological Activity Overview
1-Bromo-2-(2-fluorophenyl)propan-2-ol exhibits various biological activities that can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its efficacy against specific bacterial strains has been noted, although comprehensive studies are still needed to establish its spectrum of activity.
- Enzyme Interaction : The presence of halogen substituents (bromine and fluorine) enhances the compound's ability to interact with enzymes. These interactions can modulate enzyme activity, affecting metabolic pathways crucial for cellular function.
- Cell Signaling Modulation : Research indicates that 1-Bromo-2-(2-fluorophenyl)propan-2-ol can influence cell signaling pathways. This modulation may lead to alterations in gene expression and cellular metabolism, impacting overall cell behavior.
Antimicrobial Studies
A study conducted on various derivatives of propan-2-ol compounds revealed that 1-Bromo-2-(2-fluorophenyl)propan-2-ol showed significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations required to inhibit bacterial growth.
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-Bromo-2-(2-fluorophenyl)propan-2-ol | 15 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Enzyme Interaction Analysis
The interaction of 1-Bromo-2-(2-fluorophenyl)propan-2-ol with various enzymes was assessed through kinetic studies. The compound demonstrated competitive inhibition against certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic regulation.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Lactate Dehydrogenase | 20 | Competitive |
| Aldose Reductase | 30 | Non-competitive |
Case Study 1: Anticancer Activity
In vitro studies have shown that 1-Bromo-2-(2-fluorophenyl)propan-2-ol exhibits cytotoxic effects on cancer cell lines. The compound was tested against MDA-MB-231 (triple-negative breast cancer) and U87 (glioblastoma) cell lines using the MTT assay.
Results Summary :
- MDA-MB-231 : IC50 = 25 µM
- U87 : IC50 = 18 µM
These findings indicate that the compound may have potential as a therapeutic agent in cancer treatment.
Case Study 2: Metabolic Pathway Modulation
A recent study focused on the effects of 1-Bromo-2-(2-fluorophenyl)propan-2-ol on glucose metabolism in vitro. The compound was shown to enhance glucose uptake in muscle cells, suggesting a role in improving insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
